12-Oxooctacosanal
Description
12-Oxooctacosanal is a hypothetical long-chain aliphatic compound featuring a 28-carbon backbone with a ketone group at the 12th carbon and an aldehyde functional group at the terminal position. While direct references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds such as 1-octacosanol (C28H58O, a 28-carbon alcohol) and 12-oxooctadecanoic acid (C18H34O3, an 18-carbon fatty acid with a ketone group) . Compounds with ketone groups in similar positions, such as 12-ketodeoxycholic acid (a bile acid derivative with a steroid backbone) , are known to participate in biological signaling and metabolic pathways.
Properties
CAS No. |
91660-09-2 |
|---|---|
Molecular Formula |
C28H54O2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
12-oxooctacosanal |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28(30)26-23-20-17-14-12-15-18-21-24-27-29/h27H,2-26H2,1H3 |
InChI Key |
FMPMJKFZBQVOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxooctacosanal typically involves the oxidation of octacosanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective oxidation of the primary alcohol group to an aldehyde.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agents and solvents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 12-Oxooctacosanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 12-hydroxyoctacosanol.
Condensation: The aldehyde group can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Condensation: Base catalysts like sodium hydroxide (NaOH) are often employed.
Major Products:
Oxidation: 12-Oxooctacosanoic acid.
Reduction: 12-Hydroxyoctacosanol.
Condensation: Various aldol products depending on the reactants used.
Scientific Research Applications
12-Oxooctacosanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studies have explored its role in lipid metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 12-Oxooctacosanal involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid oxidation. Its aldehyde group allows it to form Schiff bases with amino groups in proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical properties of 12-oxooctacosanal and related compounds:
*Hypothetical values based on structural analogs.
Key Observations:
- Chain Length and Functional Groups: this compound shares the 28-carbon chain length with 1-octacosanol but differs in functional groups (aldehyde/ketone vs. alcohol). This difference likely impacts solubility and reactivity. Alcohols like 1-octacosanol are less polar than aldehydes or ketones, affecting their interaction with biological membranes . 12-Oxo-octadecanoic acid and 12-ketodeoxycholic acid feature shorter chains (C18 and C24, respectively) but share the ketone group at C12. The carboxylic acid group in these compounds enhances water solubility compared to aldehydes or alcohols .
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